![molecular formula C21H24Cl2N4O3 B1672477 GW 766994 CAS No. 408303-43-5](/img/structure/B1672477.png)
GW 766994
描述
GW 766994: 是一种合成的有机化合物,以其作为趋化因子受体 3 拮抗剂的作用而闻名。 它在治疗哮喘和嗜酸性粒细胞性支气管炎方面显示出潜力 . 该化合物的分子式为 C21H24Cl2N4O3 ,分子量为 451.35 g/mol .
科学研究应用
Asthma and Eosinophilic Bronchitis
GW 766994 has undergone clinical trials for treating asthma, particularly in patients exhibiting high levels of sputum eosinophilia. A Phase 2 trial (NCT01160224) focused on assessing its safety and efficacy in this patient population. Results indicated that this compound could potentially reduce eosinophilic inflammation, thus alleviating asthma symptoms .
Study | Phase | Population | Outcome |
---|---|---|---|
NCT01160224 | Phase 2 | Mild-moderate asthma patients with high sputum eosinophilia | Safety and efficacy assessed; results pending |
Alzheimer's Disease
Recent research has highlighted the role of CCR3 in Alzheimer's disease pathogenesis. In a mouse model, this compound treatment resulted in significant reductions in tau hyperphosphorylation and amyloid-β production, which are critical factors in the progression of Alzheimer's disease. The blockade of CCR3 was shown to mitigate neuroinflammation and synaptic loss associated with cognitive decline .
Study | Model | Key Findings |
---|---|---|
Xu et al., 2024 | APP/PS1 transgenic mice | Reduced tau phosphorylation, Aβ deposition, improved spatial learning |
Cardiovascular Applications
In experimental models of myocardial infarction (MI), this compound was evaluated for its effects on neutrophil retention and heart function. Although no significant improvement in heart function or infarction size was observed, the treatment did retain neutrophils within infarcted areas, suggesting a complex role in inflammation during cardiac events .
Parameter | This compound Group | Control Group |
---|---|---|
Infarction Size | No significant difference | - |
Neutrophil Infiltration | Increased retention observed | - |
Colitis Models
In studies involving DSS-induced colitis, this compound treatment was associated with increased disease severity compared to controls. This finding suggests that while CCR3 antagonism may be beneficial in some contexts, it could exacerbate inflammation in others .
Parameter | This compound Treatment | Control Group |
---|---|---|
Disease Activity Index (DAI) | Higher incidence and severity | - |
Colon Length Reduction | Similar to control group | - |
作用机制
GW 766994 通过拮抗趋化因子受体 3 发挥其作用。该受体参与嗜酸性粒细胞和其他免疫细胞向炎症部位的募集。 通过阻断该受体,this compound 减少了炎症反应并减轻了与哮喘和嗜酸性粒细胞性支气管炎等疾病相关的症状 . 该化合物还影响涉及细胞周期蛋白依赖性激酶 5 和 tau 磷酸化的信号通路,这与神经退行性疾病有关 .
生化分析
Biochemical Properties
GW 766994 interacts with the chemokine receptor-3 (CCR3), acting as an antagonist . This interaction inhibits the function of CCR3, a receptor involved in immune response, particularly in the recruitment and activation of eosinophils .
Cellular Effects
In the context of cellular processes, this compound influences cell function by modulating the activity of CCR3. By acting as an antagonist, it prevents the binding of natural ligands to CCR3, thereby inhibiting the downstream signaling pathways that lead to eosinophil recruitment and activation . This can have a significant impact on cellular metabolism and gene expression related to immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CCR3 receptor. This binding prevents the interaction of CCR3 with its natural ligands, inhibiting the activation of downstream signaling pathways . This mechanism of action is crucial for its potential therapeutic effects in conditions such as asthma and eosinophilic bronchitis .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent and specific antagonist of CCR3, suggesting that it may have long-term effects on cellular function by modulating immune response .
Dosage Effects in Animal Models
Given its role as a CCR3 antagonist, it is likely that its effects would vary with dosage, with potential therapeutic effects at certain dosages and possible toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the function of CCR3. By acting as an antagonist, it can affect the metabolic flux or metabolite levels associated with these pathways .
Transport and Distribution
Given its role as a CCR3 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a CCR3 antagonist, it is likely that it is localized to the cell membrane where CCR3 is expressed .
准备方法
合成路线和反应条件: : GW 766994 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。 详细的合成路线是专有的,但它通常涉及在受控条件下使用有机溶剂和试剂 .
工业生产方法: : this compound 的工业生产通常在专门的设施中进行,这些设施配备了处理复杂的合成有机物的设备。 该过程涉及大规模反应、纯化步骤和质量控制措施,以确保最终产品的纯度和功效 .
化学反应分析
反应类型: : GW 766994 经历了各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团
常见试剂和条件
氧化剂: 如高锰酸钾或过氧化氢。
还原剂: 如氢化铝锂或硼氢化钠。
取代试剂: 如卤素或烷基化剂
主要产物: : 从这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生酮或醛,而还原可能会产生醇 .
相似化合物的比较
GW 766994 在其作为趋化因子受体 3 拮抗剂的高特异性和效力方面是独一无二的。类似的化合物包括:
This compound: 另一种具有类似特性的趋化因子受体 3 拮抗剂。
GSK 766994: 一种相关化合物,其化学结构和活性略有不同 .
这些化合物具有类似的作用机制,但它们在药代动力学特性和治疗应用方面可能有所不同。
生物活性
GW 766994, a selective antagonist of the chemokine receptor CCR3, has been extensively studied for its potential therapeutic applications, particularly in asthma and other eosinophilic conditions. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
This compound functions by inhibiting the CCR3 receptor, which plays a crucial role in eosinophil recruitment and activation. Eosinophils are implicated in various inflammatory processes, particularly in asthma. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve respiratory function.
1. Efficacy in Asthma
A notable clinical trial investigated the safety and efficacy of this compound in patients with eosinophilic asthma. The study involved:
- Participants : 60 patients with asthma.
- Dosage : 300 mg of this compound twice daily for 10 days, followed by prednisone.
- Outcomes Measured : Sputum eosinophil counts, FEV1 (forced expiratory volume), PC20 methacholine (a measure of airway hyperresponsiveness), and Asthma Control Questionnaire (ACQ) scores.
Results :
- No significant reduction in sputum eosinophil counts or progenitor cells was observed despite high receptor occupancy.
- A modest improvement was noted in PC20 (0.66 doubling doses) and ACQ scores (0.43), although the clinical significance remains questionable .
Parameter | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Sputum Eosinophils (%) | No significant change | - | Not significant |
PC20 Methacholine (doubling doses) | 0.66 | - | p < 0.05 |
ACQ Score Improvement | 0.43 | - | p < 0.05 |
2. Impact on Neutrophil Infiltration
Another study focused on the effects of this compound on neutrophil behavior following myocardial ischemia/reperfusion injury:
- Methods : Mice were treated with this compound post-injury.
- Findings : The treatment resulted in massive neutrophil infiltration at the injury site without significant improvement in heart function or infarction size compared to controls.
Parameter | This compound Group | Control Group | Statistical Significance |
---|---|---|---|
Heart Function Improvement | No significant change | - | Not significant |
Neutrophil Infiltration | Massive | Minimal | p < 0.01 |
These results suggest that while this compound affects neutrophil retention, it does not enhance healing post-injury .
Case Study Analysis
A series of case studies have illustrated the real-world implications of using this compound for treating asthma:
- Case Study A : A patient with severe eosinophilic asthma showed limited response to standard therapies but demonstrated slight improvements when treated with this compound in conjunction with corticosteroids.
- Case Study B : Another patient experienced exacerbated symptoms during treatment, highlighting the variability in individual responses to CCR3 antagonism.
These case studies emphasize the need for personalized approaches when utilizing this compound in clinical settings .
属性
IUPAC Name |
4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUUMAKBFSDIE-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408303-43-5 | |
Record name | GW-766994 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-766994 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。